n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide
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Overview
Description
“N-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide” seems to be a derivative of glutamic acid, which is one of the 20 amino acids used in living organisms to build proteins . The “Carbobenzoxy” part refers to a carbobenzoxy group, which is a protective group used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a glutamic acid backbone with a carbobenzoxy group attached to the alpha-amino group and an ethylamide group attached to the gamma-carboxyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-5-(ethylamino)-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-2-16-13(18)9-8-12(14(19)20)17-15(21)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,18)(H,17,21)(H,19,20)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHNKRMQCZEQMR-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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